tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the 3-chlorophenyl group.
Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the pyrazole derivative with tert-butyl chloroformate under basic conditions.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole and piperidine derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group may enhance the compound’s stability and bioavailability, while the piperidine ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate: Similar structure but lacks the chlorophenyl group.
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate: Similar structure with a different position of the chlorine atom.
Uniqueness
The presence of the 3-chlorophenyl group in tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C24H32ClN3O4 |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
tert-butyl 4-[5-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H32ClN3O4/c1-23(2,3)31-21(29)27-12-10-16(11-13-27)19-15-20(17-8-7-9-18(25)14-17)28(26-19)22(30)32-24(4,5)6/h7-9,14-16H,10-13H2,1-6H3 |
InChI Key |
PQNGSBQGBLBKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=CC(=CC=C3)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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